molecular formula C8H14F3NO B2962702 3-(Cyclopentylamino)-1,1,1-trifluoropropan-2-ol CAS No. 477858-40-5

3-(Cyclopentylamino)-1,1,1-trifluoropropan-2-ol

Cat. No.: B2962702
CAS No.: 477858-40-5
M. Wt: 197.201
InChI Key: FAKWNOGFHXWHFU-UHFFFAOYSA-N
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Description

3-(Cyclopentylamino)-1,1,1-trifluoropropan-2-ol is a chiral amino alcohol derivative of significant interest in medicinal chemistry and drug discovery. This compound belongs to a class of molecules characterized by a 1,1,1-trifluoropropan-2-ol scaffold substituted with a secondary cyclopentylamine group. The molecular formula is expected to be C8H14F3NO, with a molecular weight of approximately 197.20 g/mol. This compound serves as a versatile building block (synthon) for the synthesis of more complex, therapeutically active molecules . The presence of both the amino and hydroxyl functional groups on a propanol backbone, combined with the strong electron-withdrawing nature of the trifluoromethyl group, makes it a valuable intermediate for constructing potential pharmacologically active compounds. Research into structurally related compounds, such as those featuring cyclobutylamino or cycloheptylamino groups, indicates their application in the development of kinase inhibitors, including CDK9 inhibitors . Such inhibitors are being investigated for their potential as antineoplastic agents in the treatment of cancers like leukemia . The trifluoromethyl group is a critical motif in modern agrochemical and pharmaceutical design due to its ability to enhance metabolic stability, modulate lipophilicity, and improve membrane permeability. The cyclopentyl ring contributes to the molecule's three-dimensional structure and can influence its binding affinity to biological targets. As such, this compound is intended for use strictly in laboratory research as a key intermediate in the synthesis of novel chemical entities. It is supplied as "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(cyclopentylamino)-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO/c9-8(10,11)7(13)5-12-6-3-1-2-4-6/h6-7,12-13H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKWNOGFHXWHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentylamino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of cyclopentylamine with a trifluoropropanol derivative. One common method includes the nucleophilic substitution reaction where cyclopentylamine reacts with 1,1,1-trifluoro-2-propanol under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentylamino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

3-(Cyclopentylamino)-1,1,1-trifluoropropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Cyclopentylamino)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The cyclopentylamino group can interact with various receptors or enzymes, potentially inhibiting their activity. The trifluoropropanol moiety may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituent (R) Molecular Formula Molar Mass (g/mol) Key Features
3-(Cyclopentylamino)-1,1,1-trifluoropropan-2-ol Cyclopentylamino (C₅H₉NH-) C₈H₁₄F₃NO 209.20 Moderate lipophilicity; potential CETP inhibition
3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol Cycloheptylamino (C₇H₁₃NH-) C₁₀H₁₈F₃NO 225.25 Increased lipophilicity; slower metabolic clearance
3-(Cyclopropylamino)-1,1,1-trifluoropropan-2-ol Cyclopropylamino (C₃H₅NH-) C₆H₁₀F₃NO 181.15 Higher solubility; reduced steric bulk
3-Amino-1,1,1-trifluoropropan-2-ol Primary amine (NH₂) C₃H₆F₃NO 141.08 High polarity; hydrogen-bonding capacity; precursor for bioactive molecules
3-(Dimethylamino)-1,1,1-trifluoropropan-2-ol Dimethylamino (N(CH₃)₂) C₅H₁₀F₃NO 169.14 Enhanced basicity; reduced steric hindrance

Physicochemical and Pharmacokinetic Differences

  • Lipophilicity (logP): Cyclopentylamino analog: Estimated logP ~2.1 (moderate lipophilicity). Cycloheptylamino analog: logP ~2.8 (higher membrane permeability). Cyclopropylamino analog: logP ~1.3 (improved aqueous solubility) .
  • Metabolic Stability : Larger substituents (e.g., cycloheptyl) reduce oxidative metabolism, extending half-life. The cyclopentyl group balances stability and clearance .
  • Stereochemical Effects: Enantiomers of 3-amino-1,1,1-trifluoropropan-2-ol exhibit opposite optical rotations, suggesting divergent biological activities .

Biological Activity

3-(Cyclopentylamino)-1,1,1-trifluoropropan-2-ol is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C8H14F3NO
  • Molecular Weight : 197.20 g/mol
  • IUPAC Name : this compound

The trifluoropropanol moiety is known for its ability to influence biological interactions due to the electronegative fluorine atoms, which can enhance binding affinities in various biological systems.

Research indicates that this compound may act on multiple biological pathways. Its structural similarity to known pharmacological agents suggests potential interactions with neurotransmitter receptors, particularly in the modulation of pain and inflammation pathways.

Pharmacological Studies

  • Anti-inflammatory Effects :
    • In a study involving murine models, the compound was administered at varying doses (33 mg/kg, 100 mg/kg, and 300 mg/kg) to assess its impact on inflammatory markers. The results showed no significant mortality across treatment groups and indicated a dose-dependent response in reducing IL-6 levels post TLR7 stimulation .
  • Analgesic Properties :
    • The compound's potential analgesic effects were evaluated through behavioral assays in rat models of neuropathic pain. Preliminary findings suggest that it may exhibit antiallodynic effects comparable to other known analgesics .

Comparative Analysis with Other Compounds

Compound NameMolecular WeightActivity TypeObserved Effects
This compound197.20 g/molAnti-inflammatory/AnalgesicReduced IL-6 levels; Antiallodynic effects
BAY 59-3074415.45 g/molCannabinoid AgonistAntihyperalgesic; Tolerance development
ER-899742300.00 g/molImmunomodulatorNo significant effect on anti-dsDNA titers

Case Studies

A notable study on the use of this compound involved its administration in a lupus disease model (NZB/W mice). The compound was found to have no statistically significant effect on anti-dsDNA titers after prolonged treatment but did not induce mortality or serious adverse effects .

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